The compound is classified as a pyrazolo[3,4-b]pyridine derivative. Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds that have gained attention for their pharmacological properties. The specific compound in question contains several functional groups: a chloro group at position 5, a cyclopropyl group at position 6, a fluorophenyl group at position 1, and a carboxylic acid at position 4. This unique combination of substituents contributes to its potential biological activity and therapeutic applications .
The synthesis of 5-chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be approached through various methods involving cyclization reactions of appropriate precursors. Two primary strategies for synthesizing pyrazolo[3,4-b]pyridines include:
Technical parameters such as reaction temperature, solvent choice, and catalyst type can significantly influence yield and selectivity during synthesis.
The molecular structure of 5-chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be described as follows:
The presence of these substituents affects the electronic distribution and steric hindrance within the molecule, which in turn influences its reactivity and biological activity.
5-chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and heterocycles:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved activity.
The mechanism of action of 5-chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is not fully elucidated but is hypothesized to involve interaction with specific biological targets such as enzymes or receptors. Pyrazolo[3,4-b]pyridines have been implicated in various biological activities including anti-inflammatory and anti-cancer effects. The presence of the carboxylic acid group may enhance solubility and facilitate binding to target proteins through hydrogen bonding or ionic interactions .
The physical and chemical properties of the compound include:
These properties are crucial for determining formulation strategies in pharmaceutical applications.
5-chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has potential applications in:
The systematic naming of polycyclic heteroaromatic compounds follows strict IUPAC priority rules based on ring structure, heteroatom distribution, and seniority hierarchies. The core scaffold in our case study—1H-pyrazolo[3,4-b]pyridine—is constructed by fusing a pyrazole ring (five-membered, two nitrogens) orthogonally to a pyridine ring (six-membered, one nitrogen) at bonds 3-4 and 4b-4a. According to IUPAC guidelines for fused systems:
Table 1: Nomenclature Breakdown of 5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid
Structural Element | IUPAC Interpretation | Positional Significance |
---|---|---|
1H-Pyrazolo[3,4-b]pyridine | Base fused bicyclic system | Specifies tautomer (1H) and ring fusion points |
1-(2-Fluorophenyl) | N1-substituent | Locant "1" denotes attachment to pyrazole nitrogen |
3-Methyl | C3 alkyl group | Position adjacent to fusion bond |
4-Carboxylic acid | C4 functional group | Electron-withdrawing moiety at ring junction |
5-Chloro | Halogen at C5 | Ortho to fusion bond in pyridine ring |
6-Cyclopropyl | Aliphatic ring at C6 | Meta to fusion bond in pyridine ring |
The systematic name thus encodes molecular topology unambiguously: Substituents are listed in alphanumeric order (chloro before cyclopropyl) and carboxylic acid retains seniority as the principal functional group [1] [7].
Tautomerism is a critical feature of pyrazolo[3,4-b]pyridines due to the presence of annular protons. Quantum mechanical analyses confirm that the 1H-tautomer (pyrazole N1-H) dominates overwhelmingly over the 2H-tautomer (pyridine N2-H) by ~37 kJ/mol (9 kcal/mol) [3] [5]. This preference arises from:
Experimental evidence from DrugBank confirms this dominance: Among 300,000+ known 1H-pyrazolo[3,4-b]pyridines, only 4,900 2H-analogs exist, none of which are drug candidates [3]. The irreversible 1H-configuration in our case study compound ensures metabolic and electronic predictability.
Substituents at each position induce distinct electronic perturbations, quantified via computational modeling and spectroscopic analysis:
C4-Carboxylic Acid
C5-Chloro and C6-Cyclopropyl
N1-(2-Fluorophenyl) and C3-Methyl
Table 2: Computational Analysis of Substituent Electronic Effects
Position/Substituent | HOMO (eV) | LUMO (eV) | Mulliken Charge at C4a | Dipole Moment (D) |
---|---|---|---|---|
Unsubstituted scaffold | -6.5 | -0.9 | +0.11 | 2.1 |
C4-COO⁻ (deprotonated) | -6.8 | -0.6 | -0.08 | 5.7 |
C5-Cl | -6.7 | -1.0 | +0.32 | 3.9 |
C6-cyclopropyl | -6.4 | -0.8 | +0.05 | 2.8 |
Full compound (neutral) | -7.0 | -1.2 | +0.29 | 4.5 |
These perturbations collectively enhance electrophilicity at C4 (carboxylic acid) and C7 (for nucleophilic substitution), while creating a π-deficient domain suitable for kinase hinge-binding in medicinal applications [6] [9].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2